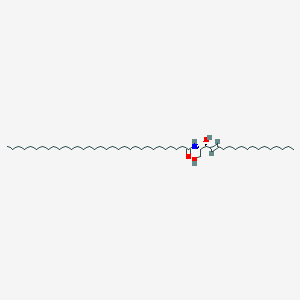

C32 Ceramide

Description

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dotriacontanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H99NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-50(54)51-48(47-52)49(53)45-43-41-39-37-35-33-16-14-12-10-8-6-4-2/h43,45,48-49,52-53H,3-42,44,46-47H2,1-2H3,(H,51,54)/b45-43+/t48-,49+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQBXENBHQWWAY-SDOSYGGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H99NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

762.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Significance of C32 Ceramide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-32 (C32 Ceramide) is a member of the ultra-long-chain ceramides (B1148491) (ULCCs), a class of sphingolipids characterized by a fatty acid chain of 26 carbons or more. While research has historically focused on more abundant long-chain ceramides, the unique biological roles of ULCCs, particularly this compound, are increasingly being recognized as critical in cellular structure and signaling. This technical guide provides a comprehensive overview of the biological significance of this compound, with a focus on its biosynthesis, its essential role in epidermal barrier function, and its emerging implications in cellular signaling pathways such as apoptosis and autophagy. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the fields of lipid biology, dermatology, and drug development.

Introduction to this compound

Ceramides are central molecules in sphingolipid metabolism, acting as both structural components of cellular membranes and as bioactive signaling lipids. The length of the N-acyl fatty acid chain is a critical determinant of a ceramide's biophysical properties and its biological function. Ceramides are broadly classified based on their fatty acid chain length: short-chain (C2-C6), long-chain (C12-C24), and very-long-chain (VLCs) or ultra-long-chain (ULCs) (>C24) ceramides. This compound falls into the category of ULCs and is distinguished by its exceptionally long C32 fatty acid chain. These ULCs are crucial for the formation of highly ordered, impermeable lipid structures essential for barrier functions, most notably in the skin.

Biosynthesis of this compound

The synthesis of this compound is primarily governed by the specificity of ceramide synthases (CerS), a family of six enzymes (CerS1-6) each with a preference for fatty acyl-CoAs of specific chain lengths.

Ceramide Synthase 3 (CerS3) is the key enzyme responsible for the synthesis of ULCs, including this compound.[1] CerS3 is highly expressed in the skin and testis.[1] The de novo synthesis pathway of ceramides occurs in the endoplasmic reticulum (ER) and begins with the condensation of serine and palmitoyl-CoA. The resulting sphinganine (B43673) is then acylated by a CerS enzyme. CerS3 specifically utilizes very-long-chain fatty acyl-CoAs to produce ceramides with chain lengths of C26 and longer.[2][3] A deficiency in CerS3 leads to a complete loss of ceramides with acyl chains of C26 to C34, resulting in severe skin barrier defects and neonatal lethality in mice, highlighting the critical role of these ULCs.[2][3]

Biological Significance of this compound

Epidermal Barrier Function

The most well-established role of this compound is its contribution to the formation and maintenance of the skin's permeability barrier. The stratum corneum, the outermost layer of the epidermis, is composed of corneocytes embedded in a lipid matrix rich in ceramides, cholesterol, and free fatty acids.[4] ULCs, including this compound, are essential for the formation of the highly ordered and impermeable lamellar lipid structures in the intercellular space of the stratum corneum.[2][3] These ceramides can be covalently attached to proteins of the cornified envelope, forming a continuous hydrophobic layer that prevents water loss and protects against external insults.[5]

Role in Apoptosis

While the pro-apoptotic roles of long-chain ceramides like C16 and C18 are well-documented, the specific functions of this compound in apoptosis are less clear. Generally, ceramides can induce apoptosis through various mechanisms, including the formation of pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[6][7][8] They can also modulate the activity of key signaling proteins in apoptotic pathways. Given the opposing roles often observed between long-chain and very-long-chain ceramides, it is plausible that this compound may have a distinct, potentially anti-apoptotic or regulatory role, although further research is needed to elucidate its specific mechanisms.

Involvement in Autophagy

Ceramides are also known to be potent inducers of autophagy, a cellular process of self-digestion that is critical for cellular homeostasis and survival.[9][10][11] The accumulation of ceramides can trigger autophagy by inhibiting the mTOR signaling pathway and by promoting the dissociation of the Beclin 1-Bcl-2 complex, a key step in the initiation of autophagosome formation.[9][11] The specific role of this compound in this process is not yet defined, but it is likely to contribute to the overall cellular ceramide pool that influences autophagic flux. The biophysical properties of this compound may also influence membrane curvature and dynamics during autophagosome formation.

Quantitative Data

Quantitative analysis of this compound is challenging due to its low abundance compared to other ceramide species. However, studies focusing on the lipid composition of the human stratum corneum have provided valuable data.

| Ceramide Species | Mean Percentage of Total Protein-Bound Fatty Acids in Human Stratum Corneum[5] |

| C30:0 | ~45% |

| C32:0 | ~15% |

| C32:1 | ~15% |

Table 1: Relative abundance of C32 fatty acids in protein-bound ceramides of the human stratum corneum.

Experimental Protocols

Lipid Extraction from Tissues for this compound Analysis

This protocol is based on the Bligh and Dyer method, which is widely used for the extraction of lipids from biological samples.[12]

Materials:

-

Tissue sample (e.g., skin biopsy, brain tissue)

-

Methanol

-

0.25 M KCl solution

-

Heptane

-

Nitrogen gas

-

Glass homogenization tubes

-

Centrifuge

Procedure:

-

Homogenize the tissue sample in a chloroform:methanol:water mixture (1:2:1 v/v/v).

-

Perform a liquid-liquid extraction by sequentially adding chloroform and 0.25 M KCl solution to achieve a final chloroform:methanol:water ratio of 2:1:1.

-

Centrifuge the mixture to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Repeat the extraction of the aqueous phase with chloroform to maximize lipid recovery.

-

Pool the organic phases and dry the lipid extract under a stream of nitrogen gas.

-

Re-dissolve the dried lipids in a heptane:chloroform:methanol mixture (95:2.5:2.5 v/v/v) for subsequent analysis.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Inject the extracted lipid sample onto the C18 column.

-

Separate the lipid species using a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with formic acid).

-

Introduce the eluent into the ESI source operating in positive ion mode.

-

Perform multiple reaction monitoring (MRM) to specifically detect and quantify this compound. The MRM transition would involve selecting the precursor ion corresponding to the [M+H]+ of this compound and monitoring for a specific product ion (e.g., m/z 264.2, corresponding to the sphingoid backbone).

-

Quantify this compound by comparing its peak area to that of a deuterated internal standard.

Ceramide-Protein Binding Assay

This protocol describes a general approach to investigate the interaction of ceramides with specific proteins using a pull-down assay with a cross-linkable ceramide analog.[13]

Materials:

-

Cells of interest

-

Cross-linkable and clickable ceramide analog (e.g., pacCer)

-

Cell lysis buffer

-

Biotin-azide probe

-

Streptavidin-conjugated magnetic beads

-

SDS-PAGE and Western blotting reagents

-

Antibody against the protein of interest

Procedure:

-

Incubate cells with the cross-linkable ceramide analog.

-

Expose cells to UV light to induce cross-linking of the ceramide analog to interacting proteins.

-

Lyse the cells and perform a click chemistry reaction to attach a biotin-azide probe to the ceramide analog.

-

Incubate the cell lysate with streptavidin-conjugated magnetic beads to pull down the biotinylated ceramide-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the protein of interest to confirm the interaction.

Conclusion and Future Directions

This compound, a prominent member of the ultra-long-chain ceramides, plays an indispensable role in the formation of the epidermal permeability barrier. Its synthesis by CerS3 is critical for skin health, and its absence leads to severe barrier dysfunction. While the specific signaling roles of this compound in processes such as apoptosis and autophagy are still under investigation, its unique biophysical properties suggest distinct functions compared to its shorter-chain counterparts.

Future research should focus on elucidating the specific signaling pathways modulated by this compound and other ULCs. The development of advanced analytical techniques will be crucial for the accurate quantification of these low-abundant lipids in various tissues and disease states. A deeper understanding of the biological significance of this compound will open new avenues for the development of therapeutic strategies for skin disorders and potentially other diseases where ceramide metabolism is dysregulated.

References

- 1. Ceramide species are elevated in human breast cancer and are associated with less aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide induces release of pro-apoptotic proteins from mitochondria by either a Ca2+ -dependent or a Ca2+ -independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody [frontiersin.org]

- 10. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling C32 Ceramide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the structure, chemical properties, and biological significance of C32 ceramide, tailored for researchers, scientists, and drug development professionals. This guide provides a detailed overview of its molecular characteristics, involvement in cellular signaling, and methodologies for its study.

This compound, a member of the diverse sphingolipid family, is characterized by its long 32-carbon fatty acid chain attached to a sphingoid base. Its significant presence in the stratum corneum underscores its crucial role in maintaining the skin's barrier function. This guide delves into the core chemical and structural aspects of this compound, presents its known physicochemical properties in a structured format, and outlines its involvement in cellular processes.

Core Structure and Chemical Identity

This compound is a complex lipid composed of a long-chain sphingoid base, most commonly sphingosine (B13886) (a C18 amino alcohol with a trans double bond), and a saturated 32-carbon fatty acid, dotriacontanoic acid. The fatty acid is linked to the amino group of the sphingosine backbone via an amide bond. The systematic name for the most common this compound is N-dotriacontanoyl-D-erythro-sphingosine, and it is also denoted as Cer(d18:1/32:0).

The presence of hydroxyl groups and the long hydrophobic acyl chain imparts an amphipathic nature to the molecule, allowing it to integrate into lipid bilayers and participate in the formation of organized lipid structures.

| Identifier | Value | Source |

| Chemical Name | N-dotriacontanoyl-D-erythro-Sphingosine | [1] |

| Synonyms | Cer(d18:1/32:0), Ceramide (d18:1/32:0) | [1] |

| Molecular Formula | C50H99NO3 | [1] |

| Molecular Weight | 762.33 g/mol | [2][3] |

| CAS Number | 34227-73-1 | [1][4] |

Physicochemical Properties

The distinct chemical structure of this compound dictates its physical properties, which are fundamental to its biological function, particularly in forming stable lamellar structures within the stratum corneum. The following table summarizes key physicochemical data for this compound.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 819.7±65.0 °C (Predicted) | [3] |

| Density | 0.897±0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.54±0.20 (Predicted) | [3] |

| Solubility | Soluble in Chloroform (B151607):Methanol (2:1); Heated DMSO, Ethanol, and Methanol | [1][3] |

Biological Significance and Signaling Pathways

Ceramides (B1148491), in general, are pivotal second messengers in a multitude of cellular signaling pathways, regulating processes such as apoptosis, cell cycle arrest, and senescence. While specific signaling pathways for this compound are not as extensively characterized as those for its shorter-chain counterparts (e.g., C16 ceramide), its role as a structural component of the skin barrier is well-established. The very long acyl chain of this compound is critical for the formation of the highly ordered and impermeable lipid lamellae in the stratum corneum, which prevents transepidermal water loss and protects against external insults.

Emerging research suggests that very long-chain ceramides, including C32, may have distinct signaling roles. The logical relationship for the general synthesis of ceramides, which is applicable to this compound, is depicted below. This pathway highlights the key enzymatic steps leading to the formation of the ceramide backbone.

Experimental Protocols

The study of this compound necessitates specific methodologies for its extraction, purification, and analysis. The following provides a general workflow for the analysis of ceramides from biological samples, which can be adapted for this compound.

Lipid Extraction

A common method for extracting lipids, including ceramides, from tissues or cells is the Bligh-Dyer method.

-

Homogenization : Homogenize the biological sample in a mixture of chloroform, methanol, and water (1:2:0.8 v/v/v).

-

Phase Separation : Add additional chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8 (v/v/v) and centrifuge to separate the phases.

-

Collection : The lower organic phase, containing the lipids, is carefully collected.

-

Drying : The solvent is evaporated under a stream of nitrogen.

Purification by Thin-Layer Chromatography (TLC)

-

Sample Application : The dried lipid extract is redissolved in a small volume of chloroform:methanol (2:1) and spotted onto a silica (B1680970) TLC plate.

-

Development : The plate is developed in a solvent system such as chloroform:methanol:acetic acid (190:9:1 v/v/v).

-

Visualization : The ceramide bands can be visualized by spraying with a primuline (B81338) solution and viewing under UV light.

-

Elution : The band corresponding to ceramide is scraped from the plate and the lipid is eluted from the silica with chloroform:methanol.

Analysis by Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of specific ceramide species.

-

Chromatographic Separation : The purified ceramide sample is injected into a liquid chromatograph, typically with a normal phase or reversed-phase column, to separate the different ceramide species.

-

Ionization : The eluted ceramides are ionized using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis : The mass-to-charge ratio of the ions is measured, allowing for the identification of this compound based on its specific molecular weight. Tandem mass spectrometry (MS/MS) can be used for structural confirmation.

The following diagram illustrates a typical experimental workflow for this compound analysis.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into the specific signaling roles of this very long-chain ceramide will undoubtedly reveal new insights into its biological functions and potential as a therapeutic target.

References

The De Novo Synthesis Pathway of C32 Ceramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in cellular structure and signaling. Comprising a sphingoid base and an N-acyl chain, the length of the fatty acid chain dictates the specific ceramide species and its subsequent biological function. This technical guide provides an in-depth exploration of the de novo synthesis pathway of C32 ceramide, an ultra-long-chain ceramide crucial for the integrity of the skin barrier and for the process of spermatogenesis. Understanding the biosynthesis of this compound is paramount for developing therapeutic strategies for diseases associated with its dysregulation.

The Core Pathway: De Novo Synthesis of Ceramides

The de novo synthesis of all ceramides, including C32, is a conserved enzymatic cascade that primarily occurs in the endoplasmic reticulum (ER)[1][2]. The pathway begins with the condensation of the amino acid L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), which is the rate-limiting step of this pathway[3][4]. The product, 3-ketosphinganine, is then reduced to sphinganine (B43673) by 3-ketosphinganine reductase[1][3].

The subsequent and defining step for the synthesis of a specific ceramide species is the acylation of sphinganine. This reaction is catalyzed by a family of six distinct ceramide synthases (CerS1-6 in mammals), each exhibiting a high degree of specificity for fatty acyl-CoA substrates of particular chain lengths[1][2]. For the synthesis of this compound, the key enzyme is Ceramide Synthase 3 (CerS3) [2][5][6][7]. CerS3 displays a preference for very-long-chain and ultra-long-chain fatty acyl-CoAs, ranging from C24 to C32 and even longer[2][5][8][9][10].

The product of the CerS3-catalyzed reaction is C32-dihydroceramide. The final step in the de novo synthesis is the introduction of a double bond into the dihydroceramide (B1258172) backbone by dihydroceramide desaturase 1 (DES1), yielding the final product, C32-ceramide[3][4].

Key Enzymes and Substrates in this compound De Novo Synthesis

| Enzyme | Substrate(s) | Product | Cellular Location |

| Serine Palmitoyltransferase (SPT) | L-Serine, Palmitoyl-CoA | 3-Ketosphinganine | Endoplasmic Reticulum |

| 3-Ketosphinganine Reductase | 3-Ketosphinganine, NADPH | Sphinganine | Endoplasmic Reticulum |

| Ceramide Synthase 3 (CerS3) | Sphinganine, Lignoceroyl-CoA (C32:0-CoA) | C32-Dihydroceramide | Endoplasmic Reticulum |

| Dihydroceramide Desaturase 1 (DES1) | C32-Dihydroceramide, O2, NADPH | C32-Ceramide | Endoplasmic Reticulum |

The Central Role of Ceramide Synthase 3 (CerS3)

CerS3 is the critical enzyme directing the synthesis of ultra-long-chain ceramides, including this compound. Its expression is highly tissue-specific, with the highest levels observed in the skin and testes[2][7]. This restricted expression pattern underscores the specialized functions of C32 and other ultra-long-chain ceramides in these tissues.

-

In the Skin: CerS3 is predominantly expressed in the granular layer of the epidermis[3]. The ultra-long-chain ceramides it produces are essential for the formation and maintenance of the skin's water permeability barrier[11][12][13][14][15]. Mutations in the CERS3 gene in humans lead to congenital ichthyosis, a severe skin disorder characterized by a defective skin barrier[8].

-

In the Testes: CerS3 is highly expressed in germ cells and is crucial for spermatogenesis[4][7]. The synthesis of very-long-chain polyunsaturated fatty acid-containing sphingolipids, which are dependent on CerS3, is required for the completion of meiosis in male germ cells[4][16].

Experimental Protocols

Ceramide Synthase 3 (CerS3) Activity Assay

This protocol is adapted from established methods for measuring ceramide synthase activity and is tailored for assessing the synthesis of C32-dihydroceramide.

Materials:

-

Cell or tissue homogenates expressing CerS3 (e.g., from keratinocytes or testes).

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA.

-

Sphinganine (C17-sphinganine can be used for LC-MS/MS-based detection).

-

Lignoceroyl-CoA (C32:0-CoA).

-

Internal Standard for LC-MS/MS (e.g., d17:1/C18:0 ceramide).

-

Solvents for lipid extraction (e.g., Chloroform:Methanol).

Procedure:

-

Prepare cell or tissue homogenates in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

In a microcentrifuge tube, combine the cell homogenate (e.g., 50 µg of protein) with the assay buffer.

-

Add sphinganine to a final concentration of 10-20 µM.

-

Initiate the reaction by adding C32:0-CoA to a final concentration of 50 µM.

-

Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

-

Add the internal standard for quantification.

-

Extract the lipids using a modified Bligh-Dyer method.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Analyze the formation of C32-dihydroceramide by LC-MS/MS. The activity of CerS3 is expressed as pmol of C32-dihydroceramide produced per mg of protein per minute.

Mass Spectrometry for this compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

A reverse-phase C18 column suitable for lipid analysis.

Method:

-

Chromatographic Separation:

-

Use a gradient elution with a mobile phase system such as:

-

Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

-

Mobile Phase B: Methanol/Acetonitrile (9:1) with 0.1% formic acid and 1 mM ammonium formate.

-

-

The gradient should be optimized to achieve good separation of this compound from other lipid species.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. The MRM transition for this compound would be based on the precursor ion (the protonated molecule [M+H]+) and a characteristic product ion (e.g., the sphingoid base fragment).

-

For high-resolution mass spectrometers, extracted ion chromatograms of the accurate mass of the protonated this compound can be used for quantification.

-

-

Quantification:

-

Generate a standard curve using synthetic this compound standards.

-

Normalize the peak area of the endogenous this compound to the peak area of the internal standard.

-

Calculate the concentration of this compound in the sample based on the standard curve.

-

Signaling Pathways and Biological Functions

While the structural role of this compound in forming impermeable barriers in the skin and its necessity for sperm development are well-established, its direct involvement in specific signaling cascades is an area of active investigation. In general, ceramides are known to be key second messengers in a variety of signaling pathways that regulate critical cellular processes[17][18][19][20][21].

These pathways are often initiated by the formation of ceramide-rich platforms in cellular membranes. These platforms are microdomains that can recruit or exclude specific proteins, thereby initiating downstream signaling events. Given its very long acyl chain, this compound is likely to have a profound impact on the biophysical properties of membranes, promoting the formation of highly ordered and stable domains.

General ceramide-mediated signaling events include:

-

Induction of Apoptosis: Ceramides can activate caspases and other pro-apoptotic proteins.

-

Cell Cycle Arrest: Ceramides can inhibit cell proliferation by causing cell cycle arrest, often at the G1/S transition.

-

Inflammation: Ceramides can modulate inflammatory responses by influencing the production of cytokines and chemokines.

-

Insulin (B600854) Resistance: Elevated levels of certain ceramides have been linked to the development of insulin resistance.

It is important to note that the specific signaling outcomes are highly dependent on the subcellular location of ceramide generation, the specific ceramide species, and the cellular context. The direct signaling roles of this compound, independent of its structural functions, remain to be fully elucidated.

Visualizations

Caption: De novo synthesis pathway of this compound in the ER.

Caption: Experimental workflow for CerS3 activity assay.

Caption: Biological functions and putative signaling roles of this compound.

References

- 1. Quantitative measurement of different ceramide species from crude cellular extracts by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. genecards.org [genecards.org]

- 7. Ceramide synthase 3 - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. platform.opentargets.org [platform.opentargets.org]

- 10. EC 2.3.1.297 [iubmb.qmul.ac.uk]

- 11. The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. numour.com [numour.com]

- 13. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. Pharmacy Times Continuing Education - PTCE [pharmacytimes.org]

- 16. Sphingolipids and Male Reproductive Health: A Narrative Review of Their Roles in Spermatogenesis, Fertility, and Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

- 21. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Ultra-Long-Chain Ceramides: A Technical Guide to the Role of Ceramide Synthase 3 in C32 Ceramide Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491), a class of sphingolipids, are critical components of cellular membranes and serve as signaling molecules in a myriad of physiological and pathological processes. The N-acyl chain length of ceramides dictates their biophysical properties and biological functions. Among these, ultra-long-chain (ULC) ceramides, such as C32 ceramide, play a specialized and vital role, particularly in establishing the epidermal permeability barrier. This technical guide provides an in-depth exploration of the enzymatic machinery responsible for this compound synthesis, focusing on the central role of Ceramide Synthase 3 (CerS3). We will delve into the quantitative aspects of its function, detailed experimental protocols for its study, and its involvement in cellular signaling pathways.

Core Concept: Ceramide Synthase 3 is the Primary Enzyme for this compound Synthesis

Mammalian cells possess six distinct ceramide synthases (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths. CerS3 is the key enzyme responsible for the synthesis of ceramides with very-long-chain and ultra-long-chain fatty acyl moieties (C24 and longer).[1][2] This specificity positions CerS3 as the primary synthase for this compound. The production of ULC ceramides by CerS3 is particularly prominent in tissues such as the skin and testis.[2] In the epidermis, the synthesis of ULC ceramides by CerS3 is a crucial step for the formation of a functional skin barrier.[2]

The biosynthesis of this compound via CerS3 is a two-step process occurring in the endoplasmic reticulum. It begins with the condensation of serine and palmitoyl-CoA to form a sphingoid long-chain base. Subsequently, CerS3 catalyzes the N-acylation of this sphingoid base using a C32-CoA substrate.

Quantitative Data on Ceramide Synthase Activity

| Ceramide Synthase | Acyl-CoA Substrate Specificity | Primary Tissue Expression | Reference |

| CerS1 | C18-CoA | Brain | [3] |

| CerS2 | C22-C24-CoA | Brain, Liver, Kidney | [3] |

| CerS3 | ≥C24-CoA | Skin, Testis | [2][3] |

| CerS4 | C18-C20-CoA | Skin, Heart, Muscle | [3] |

| CerS5 | C16-CoA | Ubiquitous | [3] |

| CerS6 | C14-C16-CoA | Ubiquitous | [3] |

Signaling Pathways Involving Ultra-Long-Chain Ceramides

Ultra-long-chain ceramides, including this compound, are not merely structural lipids; they are also implicated in cellular signaling, particularly in the context of keratinocyte differentiation and skin barrier function. While specific signaling pathways directly activated by this compound are an active area of research, the general roles of ULC ceramides in the epidermis are becoming clearer.

In keratinocytes, the production of ULC ceramides is tightly linked to the differentiation program. As keratinocytes differentiate, the expression of both the fatty acid elongase ELOVL4 (responsible for producing ultra-long-chain fatty acids) and CerS3 is upregulated.[4] These ULC ceramides are essential for the formation of the cornified envelope and the lipid lamellae in the stratum corneum, which are critical for the skin's barrier function.[5][6] Dysregulation of ULC ceramide synthesis is associated with skin disorders such as atopic dermatitis.[6]

Exogenous cell-permeable ceramides have been shown to influence keratinocyte behavior by promoting differentiation and inhibiting proliferation.[7] They can stimulate the expression of key differentiation markers like involucrin (B1238512) and caspase-14.[7] It is plausible that endogenous this compound, as a major ULC ceramide in the epidermis, contributes to these signaling events that drive terminal differentiation.

Experimental Protocols

In Vitro Ceramide Synthase Assay with C32-CoA

This protocol is adapted from established methods for assaying ceramide synthase activity and is tailored for measuring the synthesis of this compound.[8][9][10]

Materials:

-

Cell or tissue homogenates containing CerS3 (e.g., from cultured keratinocytes or skin biopsies)

-

C32-CoA (substrate)

-

Sphinganine (B43673) (or other sphingoid base substrate)

-

Reaction Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

-

Internal standard (e.g., C17:0 ceramide)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Prepare cell or tissue homogenates in a suitable lysis buffer and determine the protein concentration.

-

In a microcentrifuge tube, combine the cell/tissue homogenate (typically 20-50 µg of protein) with the reaction buffer.

-

Add sphinganine to a final concentration of 10-50 µM.

-

Initiate the reaction by adding C32-CoA to a final concentration of 20-100 µM.

-

Incubate the reaction mixture at 37°C for 30-120 minutes with gentle agitation.

-

Stop the reaction by adding an ice-cold mixture of chloroform:methanol (1:2, v/v).

-

Add the internal standard to each sample for normalization.

-

Perform lipid extraction using a standard Bligh-Dyer or equivalent method.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the amount of this compound produced.

Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Extract lipids from the sample as described in the in vitro assay protocol or from tissues/cells of interest.

-

Chromatographic Separation:

-

Use a C18 reversed-phase column suitable for lipid analysis.

-

Employ a binary solvent gradient. For example:

-

Solvent A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Solvent B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

-

Develop a gradient program that allows for the separation of this compound from other lipid species.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The MRM transition for this compound will depend on the specific sphingoid base. For a d18:1 sphingosine (B13886) base, the precursor ion [M+H]⁺ would be m/z 820.8 and a characteristic product ion would be m/z 264.3 (corresponding to the sphingoid base fragment).

-

Optimize instrumental parameters (e.g., collision energy, cone voltage) for the this compound and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Investigating this compound-Protein Interactions

Identifying the proteins that interact with this compound is crucial for understanding its signaling functions. The following are established methods that can be adapted for this purpose.

a) Pull-Down Assay with Biotinylated this compound: This technique uses a biotin-tagged this compound analog to capture interacting proteins from a cell lysate.[11]

Procedure:

-

Synthesize or procure a biotinylated this compound analog.

-

Incubate the biotinylated this compound with streptavidin-coated magnetic beads to immobilize the lipid.

-

Prepare a cell lysate from the cells of interest.

-

Incubate the cell lysate with the ceramide-coated beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Identify the eluted proteins by SDS-PAGE followed by mass spectrometry (proteomics).

b) Far-Western Blotting: This method can be used to detect the interaction between a specific protein and this compound.[12][13]

Procedure:

-

Separate proteins from a cell lysate by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Renature the proteins on the membrane.

-

Block the membrane to prevent non-specific binding.

-

Probe the membrane with this compound (solubilized with a suitable carrier like BSA).

-

Wash the membrane to remove unbound ceramide.

-

Detect the bound ceramide using a specific anti-ceramide antibody followed by a secondary antibody conjugated to a detectable label (e.g., HRP for chemiluminescence).

Conclusion and Future Directions

Ceramide Synthase 3 is unequivocally the central enzyme in the production of this compound, a lipid of paramount importance for the integrity of the skin barrier. While its qualitative role is well-established, a deeper quantitative understanding of its enzymatic kinetics with ultra-long-chain substrates is a key area for future research. Elucidating the specific signaling pathways directly modulated by this compound and identifying its protein interactome will undoubtedly open new avenues for understanding skin physiology and pathology. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound and its synthase, CerS3, paving the way for novel therapeutic strategies for a range of dermatological and other disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Alterations of Ultra Long-Chain Fatty Acids in Hereditary Skin Diseases—Review Article [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. avantiresearch.com [avantiresearch.com]

- 11. Ceramide-Protein Interactions Modulate Ceramide-Associated Lipotoxic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Far-Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Identification of protein interactions by far western analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

C32 Ceramide: A Cornerstone of Epidermal Homeostasis and Barrier Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are fundamental lipid components of the stratum corneum, the outermost layer of the epidermis, and are crucial for maintaining skin barrier integrity and overall epidermal homeostasis. Among the diverse ceramide species, ultra-long-chain ceramides (ULCCs), particularly C32 ceramide, play a pivotal role in the structural and functional competence of the skin barrier. This technical guide provides a comprehensive overview of the synthesis, function, and analytical methodologies related to this compound in the context of epidermal biology. It delves into the intricate signaling pathways influenced by these lipids and their implications in skin health and disease, offering valuable insights for researchers and professionals in dermatology and drug development.

Introduction: The Significance of Ultra-Long-Chain Ceramides in the Epidermis

The epidermal permeability barrier is essential for terrestrial life, preventing excessive transepidermal water loss (TEWL) and protecting against external insults.[1][2] This barrier is primarily composed of a unique lipid matrix in the stratum corneum, which is rich in ceramides, cholesterol, and free fatty acids.[3] Ceramides, constituting approximately 50% of the stratum corneum lipids by weight, are a heterogeneous group of sphingolipids characterized by a sphingoid base linked to a fatty acid via an amide bond.[3][4]

The chain length of the fatty acid moiety is a critical determinant of ceramide function. Ultra-long-chain ceramides (ULCCs), with fatty acid chains of 26 carbons or more, are indispensable for the proper formation of the highly ordered, impermeable lamellar structures of the stratum corneum.[5][6] this compound, a prominent member of this class, contributes significantly to the biophysical properties of the lipid barrier, including its rigidity and low permeability.[7] Alterations in the levels and composition of ULCCs, including this compound, have been implicated in various skin barrier dysfunctions, such as atopic dermatitis and psoriasis.[8][9]

Synthesis of this compound in the Epidermis

The de novo synthesis of this compound is a multi-step enzymatic process that occurs within the endoplasmic reticulum of differentiating keratinocytes. This pathway involves the coordinated action of several key enzymes, most notably Ceramide Synthase 3 (CERS3) and Elongation of Very Long Chain Fatty Acids Protein 4 (ELOVL4).

Key Enzymes and Regulatory Steps

-

Serine Palmitoyltransferase (SPT): Initiates the sphingolipid synthesis pathway by condensing serine and palmitoyl-CoA.

-

3-ketodihydrosphingosine reductase: Reduces the product of SPT to dihydrosphingosine.

-

Ceramide Synthases (CERS): A family of six enzymes that acylate the sphingoid base with fatty acyl-CoAs of specific chain lengths. CERS3 is crucial for the synthesis of ceramides with very-long and ultra-long-chain fatty acids (≥C22).[5]

-

Elongation of Very Long Chain Fatty Acids Proteins (ELOVLs): A family of enzymes responsible for elongating fatty acid chains. ELOVL4 is specifically involved in the production of ultra-long-chain fatty acids (≥C26), which are the precursors for this compound synthesis.[5][10]

-

Dihydroceramide (B1258172) Desaturase (DEGS): Introduces a double bond into dihydroceramide to form ceramide.

The expression of both CERS3 and ELOVL4 is upregulated during keratinocyte differentiation, ensuring the timely production of ULCCs for barrier formation.[5][6] This coordinated regulation highlights the importance of these enzymes in maintaining epidermal homeostasis.

Diagram: this compound Synthesis Pathway

References

- 1. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relationship between covalently bound ceramides and transepidermal water loss (TEWL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical significance of the water retention and barrier function‐improving capabilities of ceramide‐containing formulations: A qualitative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Cellular Localization of C32 Ceramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and senescence. The specific functions of ceramides are often dictated by their acyl chain length and their subcellular localization. This technical guide focuses on C32 ceramide, a very-long-chain ceramide (VLCC), and its distribution within the cell. While the precise quantitative distribution of this compound is an active area of research, this document synthesizes the current understanding of its primary cellular locations—the endoplasmic reticulum, mitochondria, Golgi apparatus, and plasma membrane lipid rafts—and its role in key signaling pathways. Detailed experimental protocols for the determination of ceramide localization and quantification are also provided to facilitate further investigation in this field.

Subcellular Localization of this compound

This compound, like other very-long-chain ceramides, is synthesized primarily in the endoplasmic reticulum (ER). From the ER, it can be transported to other organelles, where it exerts specific biological functions. The primary subcellular locations of this compound are the endoplasmic reticulum, mitochondria, Golgi apparatus, and the plasma membrane, particularly within specialized microdomains known as lipid rafts.

Endoplasmic Reticulum (ER)

The ER is the central site for the de novo synthesis of ceramides. The process begins with the condensation of serine and palmitoyl-CoA and culminates in the acylation of a sphingoid base by ceramide synthases (CerS). There are six CerS isoforms in mammals, each with a preference for specific fatty acyl-CoA chain lengths. CerS2 is primarily responsible for the synthesis of very-long-chain ceramides, including C22 to C24 ceramides, and is also implicated in the synthesis of longer chain ceramides like C32. The accumulation of ceramides, including VLCCs, in the ER is a key trigger for the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of misfolded proteins.[1][2]

Mitochondria

Ceramides can be transported from the ER to mitochondria through mitochondria-associated membranes (MAMs), specialized regions of the ER that are in close apposition to the mitochondrial outer membrane.[3] Once in the mitochondria, very-long-chain ceramides are believed to play a significant role in the intrinsic pathway of apoptosis. They can promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c.[4] While direct quantification is challenging, studies have shown that total ceramide content is higher in the outer mitochondrial membrane compared to the inner membrane.[4]

Golgi Apparatus

Following synthesis in the ER, ceramides are transported to the Golgi apparatus for further metabolism into more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids.[5][6][7] This transport can occur via vesicular or non-vesicular pathways. The presence of this compound in the Golgi is therefore transient as it serves as a precursor for other lipids. The specific enzymes within the Golgi cisternae that process this compound are still under investigation.

Plasma Membrane and Lipid Rafts

This compound is a component of the plasma membrane, where it is thought to be enriched in lipid rafts.[8] These are dynamic, ordered microdomains rich in sphingolipids and cholesterol that serve as platforms for signal transduction. The generation of ceramide in lipid rafts can lead to the coalescence of smaller rafts into larger signaling platforms, which can amplify downstream signaling cascades.[8] The presence of very-long-chain ceramides like C32 can significantly alter the biophysical properties of these rafts, influencing the localization and activity of membrane-associated proteins.[8]

Quantitative Data on Ceramide Distribution

Direct quantitative data for the specific distribution of this compound across different subcellular compartments is currently limited in the scientific literature. However, studies on total ceramides and other very-long-chain ceramides provide valuable insights into their relative abundance in different organelles. The following table summarizes representative data for total or other specified ceramide concentrations in various subcellular fractions. It is important to note that these values can vary significantly depending on the cell type, metabolic state, and the analytical methods used.

| Organelle | Ceramide Species | Concentration (pmol/mg protein) | Cell Type | Reference |

| Endoplasmic Reticulum | Total Ceramides | ~100-500 | Various | [9] |

| Mitochondria | Total Ceramides | ~50-200 | Rat Liver | [4] |

| C16:0-Ceramide | Increased with HFD | Mouse Liver | [10] | |

| Golgi Apparatus | C5-DMB-Cer (analogue) | Estimated 5-10 mol% | Human Fibroblasts | [2] |

| Plasma Membrane | Total Ceramides | Increased ~3.3 fold with bSMase | HBMEC | [11] |

Note: This table presents a compilation of data from different studies and should be considered as an estimation of relative ceramide levels. The values for this compound specifically may differ.

Role of this compound in Cellular Signaling

Very-long-chain ceramides, including C32, are potent signaling molecules implicated in critical cellular decisions, primarily apoptosis and the unfolded protein response.

Ceramide-Induced Apoptosis

Ceramides are well-established mediators of the intrinsic apoptotic pathway. The accumulation of ceramides in the mitochondrial outer membrane is a key event that leads to MOMP. This process involves the formation of pores that allow the release of pro-apoptotic proteins, such as cytochrome c, from the intermembrane space into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the execution of apoptosis through the activation of effector caspases like caspase-3.[10][12][13][14] While the direct interaction of this compound with pro- and anti-apoptotic Bcl-2 family proteins is still being elucidated, it is believed that its incorporation into the mitochondrial membrane alters membrane fluidity and facilitates the oligomerization of pro-apoptotic proteins like Bax and Bak.

Unfolded Protein Response (UPR)

The accumulation of ceramides in the ER membrane can induce ER stress and trigger the UPR. The UPR is a complex signaling network initiated by three ER-resident transmembrane sensors: PERK, IRE1α, and ATF6.[1][15][16] When activated, these sensors initiate signaling cascades aimed at restoring ER homeostasis by reducing protein translation, increasing the expression of chaperone proteins, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch to a pro-apoptotic signaling mode. Very-long-chain ceramides are thought to induce ER stress by altering the biophysical properties of the ER membrane, which can impair the function of ER-resident proteins, including those involved in protein folding.

Experimental Protocols

The following section provides detailed methodologies for the isolation of subcellular fractions and the subsequent quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Subcellular Fractionation

This protocol describes the differential centrifugation method for isolating nuclei, mitochondria, and microsomes (ER-enriched fraction) from cultured cells.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge and ultracentrifuge

-

1.5 mL and 2.0 mL microcentrifuge tubes

Procedure:

-

Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer and incubate on ice for 20 minutes to allow cells to swell.

-

Homogenize the cells using a Dounce homogenizer (approximately 20-30 strokes) on ice. Monitor cell lysis under a microscope.

-

Transfer the homogenate to a 1.5 mL microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet the nuclei.

-

Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.

-

Wash the nuclear pellet by resuspending it in 500 µL of Fractionation Buffer and centrifuging again at 700 x g for 10 minutes at 4°C. The final pellet is the nuclear fraction.

-

Centrifuge the post-nuclear supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Collect the supernatant (cytosolic and microsomal fraction) and transfer it to an ultracentrifuge tube.

-

Wash the mitochondrial pellet with 500 µL of Fractionation Buffer and centrifuge at 10,000 x g for 15 minutes at 4°C. The final pellet is the mitochondrial fraction.

-

Centrifuge the cytosolic and microsomal fraction at 100,000 x g for 1 hour at 4°C to pellet the microsomes (ER-enriched fraction). The supernatant is the cytosolic fraction.

-

Resuspend each organelle pellet in an appropriate buffer for subsequent lipid extraction.

Lipid Extraction and this compound Quantification by LC-MS/MS

This protocol outlines the extraction of lipids from subcellular fractions and the quantification of this compound.

Materials:

-

Internal Standard: C17:0 Ceramide (or other odd-chain ceramide)

-

LC-MS/MS system equipped with a C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

-

To the organelle pellet, add a known amount of the internal standard (e.g., C17:0 ceramide).

-

Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol in a 1:2 ratio (v/v) to the sample. Vortex thoroughly.

-

Add chloroform and water in a 1:1 ratio (v/v) to induce phase separation. Vortex and centrifuge at 1,000 x g for 5 minutes.

-

Carefully collect the lower organic phase containing the lipids and transfer it to a new tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume of mobile phase B.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipid species using a gradient elution on the C18 column. A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids like this compound.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for this compound will be its [M+H]+ adduct, and a characteristic product ion (e.g., m/z 264.2, corresponding to the sphingoid backbone) will be monitored.

-

Calculate the concentration of this compound in the original sample by comparing its peak area to that of the internal standard and constructing a standard curve with known amounts of this compound.

Conclusion

This compound is a significant very-long-chain ceramide with distinct subcellular localization that dictates its involvement in critical cellular processes. While primarily synthesized in the endoplasmic reticulum, its transport to and presence in mitochondria, the Golgi apparatus, and plasma membrane lipid rafts are crucial for its roles in apoptosis and the unfolded protein response. Further research, employing the detailed methodologies provided in this guide, is necessary to fully elucidate the precise quantitative distribution of this compound and its specific molecular interactions within these signaling pathways. A deeper understanding of this compound's cellular biology will undoubtedly open new avenues for therapeutic intervention in diseases where its metabolism is dysregulated.

References

- 1. Induction of ER stress-mediated apoptosis by ceramide via disruption of ER Ca2+ homeostasis in human adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel fluorescent ceramide analogue for studying membrane traffic in animal cells: accumulation at the Golgi apparatus results in altered spectral properties of the sphingolipid precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial electron transport chain, ceramide, and coenzyme Q are linked in a pathway that drives insulin resistance in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Lipidomic and Transcriptomic Analysis Identifies Dysregulated Renal Ceramide Metabolism in a Mouse Model of Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide induces mitochondrial activation and apoptosis via a Bax-dependent pathway in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide excluded from cell-free vesicular lipid transfer from endoplasmic reticulum to Golgi apparatus. Evidence for lipid sorting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inimitable Impacts of Ceramides on Lipid Rafts Formed in Artificial and Natural Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of the unfolded protein response pathway causes ceramide accumulation in yeast and INS-1E insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceramide formation leads to caspase-3 activation during hypoxic PC12 cell death. Inhibitory effects of Bcl-2 on ceramide formation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of plasma membrane ceramides by super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ceramide initiates NFkappaB-mediated caspase activation in neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dysfunctional Pro-Ceramide, ER Stress, and Insulin/IGF Signaling Networks with Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Pivotal Role of C32 Ceramide in Stratum Corneum Lipid Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against water loss and the ingress of external substances.[1] This crucial function is primarily attributed to its unique lipid composition, organized into highly ordered lamellar structures.[1] Among the diverse lipid species, ceramides (B1148491), and particularly very-long-chain ceramides (VLC-CERs), play a central role in maintaining the structural integrity and impermeability of this barrier. This technical guide provides an in-depth exploration of the role of C32 ceramide in the organization of stratum corneum lipids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant molecular pathways.

Ceramides constitute approximately 50% of the total lipid mass in the stratum corneum and are characterized by a sphingoid base linked to a fatty acid via an amide bond.[2][3] The length of this fatty acid chain is a critical determinant of the biophysical properties of the SC lipid matrix.[4] Very-long-chain ceramides, including those with a C32 acyl chain, are essential for the formation of a densely packed and highly ordered orthorhombic lipid phase, which is the most impermeable arrangement of lipids in the SC.[5] A deficiency in these long-chain ceramides is associated with impaired barrier function and is a hallmark of inflammatory skin conditions such as atopic dermatitis and psoriasis.[5][6]

Quantitative Data on C32 and Very-Long-Chain Ceramides in the Stratum Corneum

The precise quantification of individual ceramide species is crucial for understanding their contribution to skin barrier function. The following tables summarize the distribution of ceramide chain lengths in the human stratum corneum and the impact of very-long-chain ceramides on the structural organization of the lipid lamellae.

| Ceramide Acyl Chain Length | Relative Abundance (%) in Human Stratum Corneum (N- and A-type ceramides) |

| C16 | Variable, abundant in AS subclass |

| C24 | Predominantly abundant |

| C26 | Predominantly abundant |

| C28 | Abundant |

| C30 - C36 (including C32) | Predominantly found in EO- and P-O-type ceramides |

| Data compiled from multiple sources indicating the general distribution of ceramide acyl chain lengths.[5][7] |

| Ceramide Subclass | Fatty Acid Chain Lengths |

| Non-hydroxy (N) and α-hydroxy (A) types | Mainly C16 to C30 |

| ω-hydroxy (O), Esterified ω-hydroxy (EO), and Protein-bound ω-hydroxy (P-O) types | Mainly C30 to C36 |

| This table illustrates the general distribution of fatty acid chain lengths across different ceramide subclasses.[5] |

| Model Stratum Corneum Lipid Membrane Composition | Lamellar Phase Observed | Repeat Distance (d) |

| Without Ceramide EOS (contains C32 acyl chain) | Short Lamellar Phase (SLP), Medium Lamellar Phase (MLP), or Very Long Lamellar Phases (VLLP) | 5.3 nm, 10.6 nm, 15.9 nm, 21.2 nm |

| With Ceramide EOS | Stable Long Lamellar Phase (LLP) | 12.2 nm |

| This table demonstrates the critical role of the C32-containing ceramide EOS in stabilizing the long periodicity phase of the stratum corneum lipid lamellae, as determined by X-ray diffraction.[8] |

Experimental Protocols

Extraction and Analysis of Stratum Corneum Ceramides by LC-MS/MS

This protocol outlines a standard method for the extraction and quantitative analysis of ceramides from human stratum corneum obtained by tape stripping.

a. Sample Collection:

-

Collect stratum corneum from a defined skin area (e.g., forearm) using adhesive tape strips (e.g., D-Squame).

-

Pool a consistent number of strips for each sample to ensure reproducible sampling depth.

b. Lipid Extraction:

-

Place the tape strips in a glass vial with a Teflon-lined cap.

-

Add a solution of chloroform (B151607):methanol (2:1, v/v) to the vial to fully immerse the strips.

-

Include an internal standard mixture containing deuterated ceramide analogs for quantification.

-

Incubate the vial at room temperature with agitation for at least one hour to extract the lipids.

-

To induce phase separation, add 2% formic acid.

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Repeat the extraction of the remaining sample with chloroform and combine the organic phases.

-

Dry the pooled organic phase under a stream of nitrogen.[9]

c. Saponification (Optional, for removal of glycerolipids):

-

Re-dissolve the dried lipid extract in a small volume of chloroform.

-

Add 3 M KOH and incubate at 37°C for 1 hour.

-

Neutralize the reaction with 3 M formic acid.

-

Perform a liquid-liquid extraction with chloroform and water.

-

Collect and dry the organic phase.[5]

d. LC-MS/MS Analysis:

-

Reconstitute the final dried lipid extract in an appropriate solvent for reverse-phase chromatography (e.g., chloroform:methanol 1:2, v/v).[7]

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., acetonitrile/water with 5 mM ammonium (B1175870) formate) and mobile phase B (e.g., isopropanol/acetonitrile with 5 mM ammonium formate).[5]

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify individual ceramide species based on their precursor and product ion masses.[7]

Preparation of Model Stratum Corneum Lipid Membranes for X-ray Diffraction

This protocol describes the preparation of model lipid membranes that mimic the composition of the stratum corneum for structural analysis by X-ray diffraction.

a. Lipid Mixture Preparation:

-

Prepare a lipid mixture in a specific molar ratio, for example, an equimolar ratio of ceramides, cholesterol, and free fatty acids. To study the effect of this compound, a specific ceramide (e.g., Ceramide EOS) can be included in the mixture.

-

Dissolve the lipids in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1, v/v) in a round-bottom flask.

b. Film Formation:

-

Evaporate the solvent under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

c. Hydration and Vesicle Formation:

-

Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline) at a temperature above the phase transition temperature of the lipids.

-

Vortex the mixture to form a suspension of multilamellar vesicles.

d. Sample Preparation for X-ray Diffraction:

-

For powder diffraction, the hydrated lipid suspension can be centrifuged to form a pellet, which is then transferred to a sample holder.

-

For oriented samples, the lipid mixture can be applied to a substrate (e.g., a silicon wafer) using techniques like spin-coating from an organic solution.[10]

-

Anneal the samples by subjecting them to controlled temperature and humidity cycles to improve the lamellar orientation.[10]

e. X-ray Diffraction Measurement:

-

Mount the sample in an X-ray diffractometer.

-

Record the diffraction pattern at a controlled temperature and humidity.

-

Analyze the positions and intensities of the diffraction peaks to determine the lamellar repeat distance and the lateral packing of the lipids.[8][11]

Transmission Electron Microscopy of Stratum Corneum Lipids

This protocol provides an overview of the preparation of stratum corneum lipid samples for visualization by transmission electron microscopy (TEM).

a. Liposome (B1194612) Preparation:

-

Prepare liposomes from extracted human stratum corneum lipids using methods such as the thin lipid film hydration method, extrusion, or sonication.[12]

b. Sample Preparation for TEM:

-

Apply a small volume of the liposome suspension onto a carbon-coated copper grid.

-

For negative staining, add a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) to the grid for a few minutes to enhance contrast.[12]

-

Remove the excess staining solution.

c. Cryo-TEM (for near-native state visualization):

-

Apply the liposome suspension to a grid.

-

Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the sample.

-

Transfer the vitrified sample to a cryo-electron microscope for imaging under cryogenic conditions.

d. Imaging:

-

Obtain images using the transmission electron microscope, focusing on the morphology and lamellar structure of the lipid vesicles.[12]

Signaling Pathways and Logical Relationships

Ceramides are not only structural components of the stratum corneum but also act as signaling molecules that regulate keratinocyte differentiation and proliferation. The synthesis of very-long-chain ceramides is a critical step in the formation of a competent skin barrier.

Caption: De novo synthesis pathway of very-long-chain ceramides in keratinocytes.

The synthesis of C32 and other very-long-chain ceramides is initiated in the endoplasmic reticulum and is dependent on the activity of specific ceramide synthases (CerS). Ceramide Synthase 3 (CerS3) exhibits a preference for very-long-chain acyl-CoAs (C26-C34), making it a key enzyme in the production of these crucial barrier lipids.[1][13] These ceramides are then transported to the Golgi apparatus for further processing into glucosylceramides and sphingomyelin before being packaged into lamellar bodies and secreted into the extracellular space of the stratum corneum.[14]

Caption: Ceramide-mediated activation of PPAR signaling pathways in keratinocytes.

Ceramides can act as signaling molecules that activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in regulating keratinocyte differentiation and lipid synthesis.[15] Activation of PPARα and PPARβ/δ by ceramides leads to the upregulation of genes involved in the formation of the cornified envelope (e.g., involucrin, transglutaminase) and lipid transport (e.g., ABCA12), ultimately promoting terminal differentiation and enhancing skin barrier function.[15][16]

Conclusion

This compound, as a prominent member of the very-long-chain ceramide family, is indispensable for the proper organization and function of the stratum corneum lipid barrier. Its extended acyl chain length is a critical factor in the formation of the highly ordered and impermeable lamellar structures that characterize healthy skin. A thorough understanding of the quantitative distribution, structural impact, and signaling roles of C32 and other VLC-CERs is paramount for the development of novel therapeutic strategies aimed at restoring barrier function in a variety of dermatological disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working to unravel the complexities of skin barrier homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of ceramide acyl chain length on skin permeability and thermotropic phase behavior of model stratum corneum lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of ceramides in the disruption of the cutaneous permeability barrier, a common manifestation of skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long and very long lamellar phases in model stratum corneum lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Impact of the long chain omega-acylceramides on the stratum corneum lipid nanostructure. Part 1: Thermotropic phase behaviour of CER[EOS] and CER[EOP] studied using X-ray powder diffraction and FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. smem.uni-bayreuth.de [smem.uni-bayreuth.de]

- 13. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide biosynthesis in keratinocyte and its role in skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Keratinocyte differentiation and upregulation of ceramide synthesis induced by an oat lipid extract via the activation of PPAR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ceramide signaling in mammalian epidermis - PMC [pmc.ncbi.nlm.nih.gov]

The Salvage Pathway: A Significant Contributor to C32 Ceramide Pools

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are central bioactive lipids involved in a myriad of cellular processes, including signal transduction, apoptosis, and membrane biophysics. The acyl chain length of ceramides dictates their specific functions, with very-long-chain (VLC) ceramides, such as C32 ceramide, playing crucial roles in specialized tissues. The cellular pools of these complex lipids are maintained through a delicate balance of synthesis, degradation, and recycling. While the de novo synthesis pathway has been extensively studied, the salvage pathway, which recycles sphingoid bases from the breakdown of complex sphingolipids, has emerged as a major contributor to the overall ceramide pool. This technical guide provides a comprehensive overview of the salvage pathway's contribution to this compound pools, detailing the key enzymatic players, quantitative contributions, and the experimental methodologies used to elucidate these processes.

Core Concepts: The Sphingolipid Salvage Pathway

The salvage pathway is a critical recycling mechanism that reutilizes sphingosine (B13886), generated from the degradation of complex sphingolipids like sphingomyelin (B164518) and glucosylceramide, for the re-synthesis of ceramides. This pathway is estimated to contribute between 50% and 90% of the total sphingolipid biosynthesis, highlighting its importance in maintaining cellular sphingolipid homeostasis.[1][2][3] The key enzyme in the final step of the salvage pathway is ceramide synthase (CerS), which acylates sphingosine to form ceramide.

This compound Synthesis and the Role of Ceramide Synthase 2 (CerS2)